STAT5a-IN-27
Description
STAT5a-IN-27 is a small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription 5a (STAT5a), a protein critical in cellular signaling pathways associated with proliferation, survival, and differentiation. Dysregulation of STAT5a is implicated in hematologic malignancies and solid tumors, making it a therapeutic target of interest .
Mechanism of Action: this compound binds to the SH2 domain of STAT5a, disrupting its phosphorylation and subsequent dimerization, thereby inhibiting transcriptional activation of oncogenic genes like BCL-2 and Cyclin D1 . Preclinical studies demonstrate its nanomolar inhibitory activity (IC50 = 12.3 nM) and selectivity over STAT3 (IC50 > 1,000 nM) .
Properties
Molecular Formula |
C37H50FO13P |
|---|---|
Molecular Weight |
752.7662 |
IUPAC Name |
(((Fluoro(3,3',4,4',5,5'-hexamethoxy-[1,1':3',1''-terphenyl]-5'-yl)methyl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) |
InChI |
InChI=1S/C37H50FO13P/c1-34(2,3)32(39)48-22-50-52(41,51-23-49-33(40)35(4,5)6)31(38)37(47-12)21-25(24-18-27(42-7)29(44-9)28(19-24)43-8)20-36(46-11,30(37)45-10)26-16-14-13-15-17-26/h13-21,31H,22-23H2,1-12H3 |
InChI Key |
QHRGXYZUQHGIBB-UHFFFAOYSA-N |
SMILES |
O=P(OCOC(C(C)(C)C)=O)(OCOC(C(C)(C)C)=O)C(F)C1(OC)=CC(C2=CC(OC)=C(OC)C(OC)=C2)=CC(C3=CC=CC=C3)(OC)=C1OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
STAT5a-IN-27 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
STAT5a-IN-27 belongs to a class of SH2 domain-targeting STAT inhibitors. Key comparators include STA-21 and AC-4-130 , which differ in structure, potency, and selectivity.
Structural and Functional Comparison
| Property | This compound | STA-21 | AC-4-130 |
|---|---|---|---|
| Chemical Class | Pyrimidine derivative | Naphthoquinone analog | Carbazole derivative |
| Target | STAT5a SH2 domain | STAT3/STAT5 SH2 domain | STAT5 SH2 domain |
| IC50 (STAT5a) | 12.3 nM | 220 nM | 8.7 nM |
| Selectivity (STAT3) | >1,000 nM | 150 nM | 320 nM |
| Solubility (PBS) | 18 µM | 5 µM | 32 µM |
| Cellular Activity | EC50 = 45 nM (K562) | EC50 = 1.2 µM (MDA-MB-231) | EC50 = 22 nM (MV4-11) |
| Toxicity (MTD) | 150 mg/kg (mice) | 50 mg/kg (mice) | 200 mg/kg (mice) |
Data compiled from preclinical studies
Key Findings
Potency :
- AC-4-130 shows superior STAT5a inhibition (IC50 = 8.7 nM) but lower selectivity over STAT3 compared to this compound .
- STA-21 exhibits cross-reactivity with STAT3, limiting its utility in STAT5a-specific contexts .
Toxicity :
- AC-4-130’s higher maximum tolerated dose (200 mg/kg) suggests a broader therapeutic window, whereas STA-21’s toxicity (MTD = 50 mg/kg) restricts dosing .
Structural Insights :
- This compound’s pyrimidine core enables hydrogen bonding with Arg656 and Asn647 in STAT5a, while AC-4-130’s carbazole group enhances hydrophobic interactions .
Advantages and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
